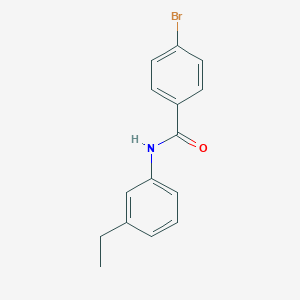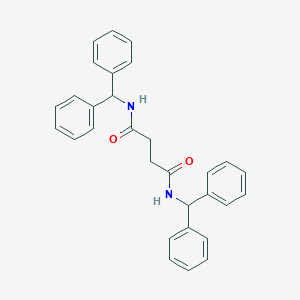
NN'-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE is an organic compound characterized by the presence of two diphenylmethyl groups attached to a butanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE typically involves the reaction of diphenylmethylamine with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-hydroxyphenyl)butanediamide: Similar in structure but with hydroxyphenyl groups instead of diphenylmethyl groups.
N,N’-Methylenebis(acrylamide): A related compound used as a cross-linking agent in polymer chemistry.
Uniqueness
NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C30H28N2O2 |
|---|---|
Poids moléculaire |
448.6g/mol |
Nom IUPAC |
N,N'-dibenzhydrylbutanediamide |
InChI |
InChI=1S/C30H28N2O2/c33-27(31-29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(34)32-30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2,(H,31,33)(H,32,34) |
Clé InChI |
IILRWMNLOIFPAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-({5-Fluoro-2-nitrophenoxy}methyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B458096.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B458104.png)
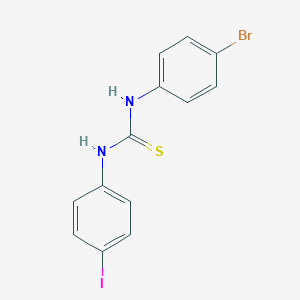
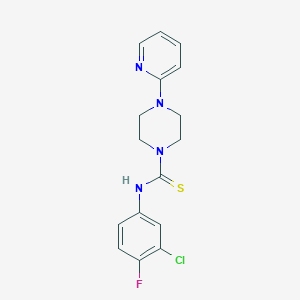
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B458107.png)
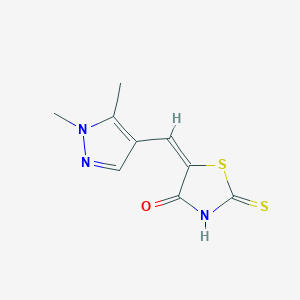
![2-(4-chlorophenoxy)-2-methyl-N'-[(E)-(pentafluorophenyl)methylidene]propanehydrazide](/img/structure/B458111.png)
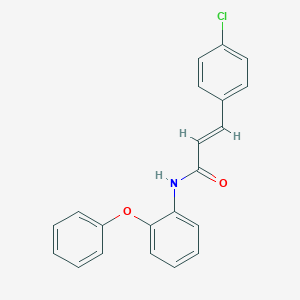
![2-cyano-N-[1-(4-ethylphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B458114.png)
![5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE](/img/structure/B458115.png)

![Biphenyl-4-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B458117.png)
